molecular formula C18H17FN4O4 B2533478 N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1357947-95-5

N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2533478
CAS No.: 1357947-95-5
M. Wt: 372.356
InChI Key: IVWHXDRHPLNXRT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group and the dihydropyridinone moiety. Common reagents used in these reactions include fluorobenzene derivatives, oxadiazole precursors, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-N’-(2-methoxyethyl)thiourea: Shares the fluorophenyl and methoxyethyl groups but differs in the core structure.

    N-(4-fluorophenyl)-N’-(3-(4-(methylthio)phenyl)ureido)oxamide: Contains a fluorophenyl group and an oxamide moiety, offering different reactivity and applications.

Uniqueness

N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for specific interactions with molecular targets, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-26-9-8-15-21-18(27-22-15)12-2-7-17(25)23(10-12)11-16(24)20-14-5-3-13(19)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWHXDRHPLNXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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